![molecular formula C18H11ClN2O4 B14004923 N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide CAS No. 16223-53-3](/img/structure/B14004923.png)
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide is a chemical compound with the molecular formula C17H10ClNO3 and a molecular weight of 311.7 g/mol This compound is known for its unique structure, which includes a naphthalene ring substituted with a chloro group and a dioxo group, as well as a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar condensation reactions on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high purity and yield.
化学反应分析
Types of Reactions
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.
科学研究应用
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and as an intermediate in various chemical processes.
作用机制
The mechanism of action of N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects on prostate cancer cell lines by interfering with cellular processes . The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key cellular functions.
相似化合物的比较
Similar Compounds
Similar compounds to N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide include other benzamide derivatives and naphthalene-based compounds. Examples include:
- N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide
- N-(2,3-dimethylphenyl)-2-methoxyacetamido]propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a chloro group and a dioxo group on the naphthalene ring
属性
CAS 编号 |
16223-53-3 |
|---|---|
分子式 |
C18H11ClN2O4 |
分子量 |
354.7 g/mol |
IUPAC 名称 |
N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C18H11ClN2O4/c19-13-14(16(23)12-9-5-4-8-11(12)15(13)22)20-18(25)21-17(24)10-6-2-1-3-7-10/h1-9H,(H2,20,21,24,25) |
InChI 键 |
FSYOGPNXDRUAFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
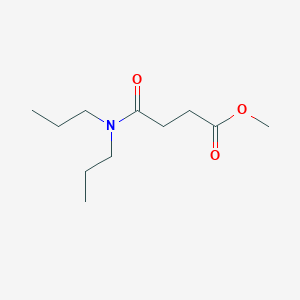
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

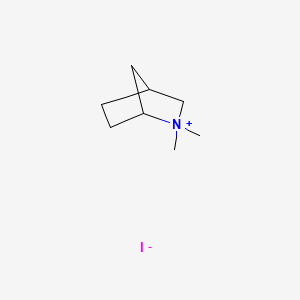
![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)

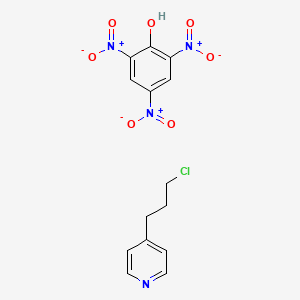
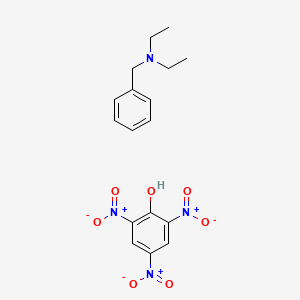
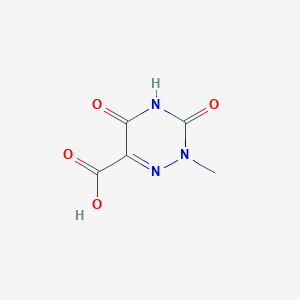
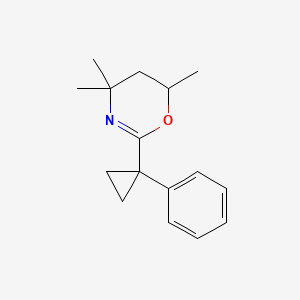
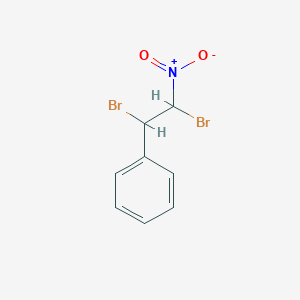
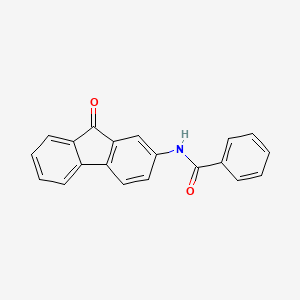
![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)
